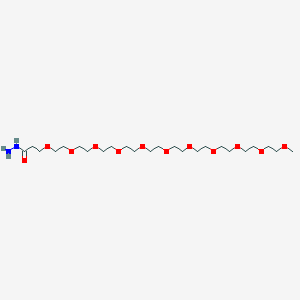

m-PEG11-Hydrazide

Description

Properties

Molecular Formula |

C24H50N2O12 |

|---|---|

Molecular Weight |

558.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |

InChI |

InChI=1S/C24H50N2O12/c1-28-4-5-30-8-9-32-12-13-34-16-17-36-20-21-38-23-22-37-19-18-35-15-14-33-11-10-31-7-6-29-3-2-24(27)26-25/h2-23,25H2,1H3,(H,26,27) |

InChI Key |

JUAZSRDFBATCBM-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of m-PEG11-Hydrazide in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for m-PEG11-Hydrazide in bioconjugation. It details the underlying chemical principles, reaction kinetics, and practical considerations for the effective use of this versatile reagent in the development of biopharmaceuticals and other life science applications.

Introduction to this compound Bioconjugation

This compound is a polyethylene glycol (PEG) reagent containing a terminal hydrazide group (-CONHNH2). This functional group is highly reactive towards carbonyl compounds, specifically aldehydes and ketones, making it a valuable tool for the site-specific modification of biomolecules. The process, known as hydrazone ligation, forms a stable hydrazone bond, enabling the covalent attachment of the PEG moiety to proteins, glycoproteins, antibodies, and other molecules of interest.

The primary advantages of using this compound in bioconjugation include:

-

High Specificity: The reaction is highly specific for aldehydes and ketones, which are relatively rare in native proteins, thus allowing for controlled, site-specific conjugation.

-

pH-Sensitive Stability: The resulting hydrazone bond exhibits pH-dependent stability, being relatively stable at physiological pH (~7.4) but susceptible to hydrolysis under acidic conditions.[1] This property is particularly advantageous for drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within endosomes and lysosomes.[1]

-

Biocompatibility: Polyethylene glycol is a well-established, biocompatible polymer that can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing solubility, reducing immunogenicity, and prolonging circulation half-life.

The Chemical Mechanism of Hydrazone Bond Formation

The reaction between this compound and a carbonyl group (aldehyde or ketone) proceeds via a two-step nucleophilic addition-elimination mechanism.[2]

-

Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The nitrogen atom of the hydrazide group acts as a nucleophile and attacks the electrophilic carbon of the carbonyl group. This results in the formation of a transient, tetrahedral hemiaminal intermediate.

-

Dehydration to Form the Hydrazone Bond: The hemiaminal intermediate is unstable and undergoes acid-catalyzed dehydration (elimination of a water molecule) to form a stable carbon-nitrogen double bond (C=N), which constitutes the hydrazone linkage.

The overall reaction is reversible, and the stability of the hydrazone bond is influenced by several factors, most notably pH.

Visualizing the Reaction Mechanism

Caption: Mechanism of hydrazone bond formation between this compound and a carbonyl group.

Factors Influencing the Bioconjugation Reaction

pH

The pH of the reaction medium is a critical parameter. The rate of hydrazone formation is generally fastest in a mildly acidic buffer, typically around pH 4.5 to 5.5. This is because the reaction requires a delicate balance:

-

At lower pH: The carbonyl group is protonated, which increases its electrophilicity and susceptibility to nucleophilic attack. However, if the pH is too low, the hydrazide nucleophile becomes protonated and non-reactive.

-

At neutral and higher pH: The reaction is slow due to the lower extent of carbonyl protonation.

The stability of the resulting hydrazone bond is also pH-dependent. The bond is susceptible to acid-catalyzed hydrolysis, meaning it will break down in acidic environments. This is a key feature exploited in pH-responsive drug delivery systems.

Nature of the Carbonyl Group

The structure of the aldehyde or ketone significantly impacts both the reaction rate and the stability of the resulting hydrazone bond.

-

Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

-

Aromatic vs. Aliphatic Aldehydes: Hydrazones formed from aromatic aldehydes are significantly more stable than those derived from aliphatic aldehydes. This increased stability is attributed to the conjugation of the C=N double bond with the aromatic ring.

Catalysis

The rate of hydrazone formation can be significantly accelerated by the use of a nucleophilic catalyst, with aniline being a commonly used example. Aniline rapidly and reversibly forms a Schiff base with the aldehyde, which is more reactive towards the hydrazide than the original aldehyde. This catalytic effect can lead to higher conjugation yields and/or allow the reaction to proceed efficiently under milder conditions.

Quantitative Data on Hydrazone Bond Formation and Stability

The following tables summarize key quantitative data related to the kinetics and stability of hydrazone bonds, providing a valuable reference for experimental design.

Table 1: Second-Order Rate Constants for Hydrazone Formation

| Hydrazine Derivative | Carbonyl Compound | pH | Catalyst (Concentration) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| 2-(Dimethylamino)ethylhydrazine (DMAEH) | Various small aldehydes | - | - | 0.23 - 208 | |

| Model Peptide | - | 5.7 | 10 mM Aniline | ~0.21 | |

| Model Peptide | - | 4.5 | 10 mM Aniline | ~0.49 |

Table 2: pH-Dependent Stability (Half-life) of Hydrazone Bonds

| Hydrazone Type (derived from) | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

| Aliphatic Aldehyde | 7.4 | 37 | 20 - 150 minutes | |

| Aliphatic Aldehyde | 5.5 | 37 | < 2 minutes | |

| Aromatic Aldehyde | 7.4 | 37 | Highly stable (> 72 hours) | |

| Aromatic Aldehyde | 5.5 | 37 | Highly stable (> 48 hours) |

Note: The data presented are derived from various hydrazone systems and serve as a general guide. Actual rates and stabilities may vary depending on the specific reactants and reaction conditions.

Experimental Protocols

General Protocol for Generating Aldehyde Groups on a Monoclonal Antibody (mAb)

This protocol describes the gentle oxidation of carbohydrate moieties on a mAb to generate aldehyde groups for subsequent conjugation with this compound.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)

-

Glycerol solution (1 M in water)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Procedure:

-

Prepare the mAb at a concentration of 1-10 mg/mL.

-

Add freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.

-

Incubate the reaction mixture in the dark for 30 minutes at room temperature.

-

Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.

-

Remove excess periodate and byproducts by buffer exchange into the conjugation buffer using a desalting column.

-

Determine the concentration of the oxidized mAb using a standard protein assay.

General Protocol for Conjugation of this compound to an Aldehyde-Containing Biomolecule

Materials:

-

Aldehyde-containing biomolecule (e.g., oxidized mAb from Protocol 5.1) in conjugation buffer

-

This compound

-

Aniline (optional, as a catalyst)

-

Quenching solution (optional)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Dissolve this compound in the conjugation buffer.

-

Add a 50- to 100-fold molar excess of this compound to the aldehyde-containing biomolecule.

-

For catalyzed reactions, add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

(Optional) Quench the reaction by adding a suitable quenching reagent.

-

Purify the PEGylated conjugate from excess reagents using SEC or another appropriate chromatography method.

-

Characterize the final conjugate for purity, aggregation, and degree of PEGylation.

Visualizing a Typical Experimental Workflow

References

solubility profile of m-PEG11-Hydrazide in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of m-PEG11-Hydrazide, a critical parameter for its application in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this PEG linker in various aqueous and organic solvents is essential for designing and executing successful conjugation strategies, ensuring optimal reaction conditions, and developing stable formulations.

Introduction to this compound

This compound is a heterobifunctional crosslinker that features a methoxy-terminated polyethylene glycol (PEG) chain with eleven ethylene glycol units and a terminal hydrazide group. The PEG component imparts hydrophilicity, which can enhance the aqueous solubility and in vivo circulation time of the conjugated molecule, while reducing immunogenicity. The hydrazide moiety (-CONHNH2) is a reactive functional group that readily couples with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages.[1] This specific reactivity makes this compound a valuable tool for the targeted modification of glycoproteins, antibodies, and other biomolecules.

Solubility Profile of this compound and Analogues

The solubility of this compound is largely dictated by the hydrophilic nature of its polyethylene glycol chain. While specific quantitative solubility data for this compound is not extensively published, the solubility of analogous PEG-hydrazide compounds provides a strong indication of its general behavior in various solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound and closely related PEG-hydrazide compounds in a range of common aqueous and organic solvents. This information is compiled from various supplier data sheets and technical documents.

| Solvent System | Compound | Solubility |

| Aqueous | ||

| Water | This compound (expected) | Soluble |

| Hydrazide-PEG-Hydrazide (MW 600) | Soluble[2] | |

| Aqueous Buffers (e.g., PBS) | Hydrazide-PEG-Hydrazide (MW 600) | Soluble[2] |

| Organic | ||

| Dimethyl Sulfoxide (DMSO) | Hydrazide-PEG-Hydrazide (MW 600) | Soluble[2] |

| Dimethylformamide (DMF) | Hydrazide-PEG-Hydrazide (MW 600) | Soluble[2] |

| Methylene Chloride (DCM) / Chloroform | Hydrazide-PEG-Hydrazide (MW 600) | Soluble |

| Alcohols (e.g., Ethanol, Methanol) | Hydrazide-PEG-Hydrazide (MW 600) | Less Soluble |

| Toluene | Hydrazide-PEG-Hydrazide (MW 600) | Less Soluble |

| Diethyl Ether | Hydrazide-PEG-Hydrazide (MW 600) | Insoluble |

Illustrative Quantitative Solubility of a Hydrazide-Containing Compound

To provide a quantitative perspective, the following table presents the solubility of (+)-Biotin hydrazide, a molecule also containing a hydrazide functional group, in DMSO. It is important to note that this is an analogous compound, and the solubility of this compound may differ.

| Solvent | Compound | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | (+)-Biotin hydrazide | ≤20 mg/mL |

Experimental Protocols for Solubility Determination

For precise applications, it is recommended to empirically determine the solubility of this compound under the specific conditions of your experiment. The following are standardized protocols for determining solubility in aqueous and organic solvents.

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

The Flask Method is suitable for substances with a solubility above 10⁻² g/L.

Principle: This method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the dissolved substance.

Materials:

-

This compound

-

Deionized water (or buffer of choice)

-

Constant temperature bath or shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Appropriate analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of water in a flask. The excess solid should be visible.

-

Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let the undissolved solid settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method.

-

Replication: Repeat the experiment at least twice to ensure the reproducibility of the results.

Determination of Solubility in Organic Solvents

A similar equilibrium solubility method can be used for organic solvents.

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent (e.g., DMSO, DMF, DCM) in a suitable container.

-

Equilibration: Seal the container and mix the contents at a constant temperature until equilibrium is achieved. Vigorous stirring or shaking may be required.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved this compound in the clear solution using an appropriate analytical technique.

Visualization of a Typical Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow for the conjugation of this compound to a glycoprotein, such as an antibody. This process involves the oxidation of the carbohydrate moieties on the protein to generate aldehyde groups, followed by the reaction with the hydrazide group of the PEG linker.

Caption: Workflow for glycoprotein conjugation with this compound.

Conclusion

This compound is a valuable bioconjugation reagent with favorable solubility in aqueous solutions and common polar aprotic organic solvents, a characteristic imparted by its hydrophilic PEG chain. While precise quantitative solubility data is limited, the provided qualitative information and illustrative data for an analogous compound serve as a useful guide for researchers. For critical applications, empirical determination of solubility using standardized protocols is strongly recommended. A thorough understanding of the solubility profile of this compound is paramount for its effective use in the development of novel protein therapeutics, diagnostics, and other advanced biomaterials.

References

The Pivotal Role of the Hydrazide Functional Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation and drug delivery, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] Among the various functional groups utilized for PEGylation, the hydrazide group stands out for its unique reactivity and the pH-sensitive nature of the resulting hydrazone bond. This technical guide provides a comprehensive overview of the chemistry of hydrazide-PEG linkers, their applications in creating advanced bioconjugates, particularly antibody-drug conjugates (ADCs), and the critical role of the hydrazone linkage in achieving controlled drug release. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this versatile technology.

Introduction to Hydrazide-PEG Linkers

Hydrazide-PEG linkers are heterobifunctional molecules that combine the beneficial properties of a polyethylene glycol spacer with the reactive hydrazide functional group (-CONHNH₂).[2][3] The PEG component, a hydrophilic and biocompatible polymer, imparts several advantages to the conjugate, including:

-

Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and proteins.[1][4]

-

Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the surface of proteins, potentially lowering the risk of an immune response.

-

Enhanced Stability: PEG linkers can protect biomolecules from enzymatic degradation and improve their overall stability.

-

Favorable Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which reduces renal clearance and extends their circulation half-life.

The hydrazide group, on the other hand, provides a highly reactive handle for conjugation to molecules containing carbonyl groups (aldehydes or ketones). This reaction forms a hydrazone bond, a key feature of these linkers that will be discussed in detail.

The Chemistry of the Hydrazide Functional Group and Hydrazone Bond Formation

The hydrazide functional group is a derivative of a carboxylic acid where the hydroxyl group is replaced by a hydrazine group. The terminal amine of the hydrazide is a potent nucleophile that readily reacts with electrophilic carbonyl carbons of aldehydes and ketones under mild acidic conditions (typically pH 5-7) to form a carbon-nitrogen double bond known as a hydrazone. This reaction is a condensation reaction, releasing a molecule of water.

The rate of hydrazone formation is influenced by several factors, including pH and the electronic properties of the reactants. The reaction is acid-catalyzed; however, at very low pH, the hydrazine nucleophile can be protonated, rendering it unreactive. Electron-withdrawing groups on the aldehyde or ketone can increase the electrophilicity of the carbonyl carbon, accelerating the reaction. Conversely, electron-deficient hydrazines, such as acylhydrazides, tend to react more slowly than electron-rich ones.

Figure 1: General reaction scheme for the formation of a hydrazone bond.

The Hydrazone Bond: A pH-Sensitive Linkage

A key feature of the hydrazone bond is its pH-dependent stability. It is relatively stable at physiological pH (~7.4) but undergoes hydrolysis under acidic conditions, such as those found in the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cells. This acid-catalyzed cleavage regenerates the original aldehyde/ketone and hydrazide. This property is highly advantageous for drug delivery applications, as it allows for the stable circulation of a drug conjugate in the bloodstream and its subsequent release at the target site.

The stability of the hydrazone bond can be tuned by modifying the chemical structure of the carbonyl and hydrazine precursors. Aromatic hydrazones are generally more stable than aliphatic ones due to resonance stabilization. The presence of electron-donating or -withdrawing groups adjacent to the hydrazone linkage can also significantly impact the rate of hydrolysis.

Quantitative Data on Hydrazone Linker Stability

The half-life (t½) of a hydrazone linker is a critical parameter in the design of drug delivery systems. The following table summarizes representative data from the literature on the stability of various hydrazone linkers at different pH values.

| Hydrazone Type | pH/pD | Half-life (t½) | Reference(s) |

| Generic Hydrazone | 7.0 | 183 hours | |

| 5.0 | 4.4 hours | ||

| Phenylketone-derived Hydrazone | 7.4 (in plasma) | ~2 days | |

| Acylhydrazone | 7.0 | > 2.0 hours | |

| ~5.0 | 2.4 minutes | ||

| Aliphatic Aldehyde-derived (varying acyl hydrazides) | 7.4 | 20 - 150 minutes | |

| Aromatic Aldehyde-derived | 7.4 & 5.5 | > 72 hours & > 48 hours |

Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Applications in Bioconjugation and Drug Delivery

The unique properties of hydrazide-PEG linkers make them highly valuable in a variety of bioconjugation and drug delivery applications.

Site-Specific Conjugation to Glycoproteins and Antibodies

Many proteins, including antibodies, are glycosylated, meaning they have carbohydrate chains attached to them. The vicinal diols within these sugar residues can be gently oxidized using sodium periodate (NaIO₄) to create aldehyde groups. These aldehydes then serve as specific attachment points for hydrazide-PEG linkers, allowing for site-specific conjugation away from the antigen-binding regions of an antibody. This approach is particularly useful in the development of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the efficacy and safety of an ADC. Hydrazide-PEG linkers are well-suited for ADC development due to:

-

Site-specific conjugation: As described above, this leads to a more homogeneous product with a defined drug-to-antibody ratio (DAR).

-

pH-sensitive drug release: The hydrazone bond remains stable in the bloodstream, minimizing premature release of the toxic payload and reducing off-target toxicity. Upon internalization by the target cancer cell, the ADC is trafficked to the acidic environment of the lysosome, where the hydrazone bond is cleaved, releasing the active drug.

Figure 2: Mechanism of ADC internalization and pH-triggered drug release.

Experimental Protocols

The following protocols provide a general framework for the synthesis and use of hydrazide-PEG linkers. Optimization may be required for specific applications.

General Synthesis of a Heterobifunctional Hydrazide-PEG-NHS Ester Linker

This protocol describes a general method for synthesizing a PEG linker with a hydrazide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, allowing for conjugation to both carbonyl and amine groups.

Materials:

-

α-Boc-protected amine-ω-carboxylic acid PEG

-

Hydrazine hydrate

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide

-

N-Hydroxysuccinimide (NHS)

-

Trifluoroacetic acid (TFA)

-

Appropriate organic solvents (e.g., ethanol, dichloromethane (DCM), dimethylformamide (DMF))

Procedure:

-

Hydrazide Formation: a. Dissolve the α-Boc-protected amine-ω-carboxylic acid PEG in ethanol. b. Add an excess of hydrazine hydrate to the solution. c. Reflux the mixture for 4-8 hours, monitoring the reaction by TLC or LC-MS. d. Cool the reaction mixture and remove the solvent under reduced pressure. e. Precipitate the product by adding cold water, filter, and dry to obtain Boc-NH-PEG-CONHNH₂.

-

Boc Deprotection: a. Dissolve the Boc-protected PEG-hydrazide in DCM. b. Add TFA and stir at room temperature for 1-2 hours. c. Remove the solvent and TFA under reduced pressure to yield H₂N-PEG-CONHNH₂.

-

NHS Ester Formation: a. Dissolve the amino-PEG-hydrazide in anhydrous DMF. b. Add NHS and DCC (or another carbodiimide) to the solution. c. Stir the reaction at room temperature overnight. d. Filter to remove the dicyclohexylurea byproduct. e. Precipitate the final product, NHS-ester-PEG-Hydrazide, by adding cold diethyl ether. f. Collect the product by filtration and dry under vacuum.

Site-Specific Conjugation of a Hydrazide-PEG Linker to an Antibody

This protocol outlines the steps for conjugating a hydrazide-PEG linker to the carbohydrate moieties of an antibody.

Materials:

-

Antibody in a compatible buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO₄) solution

-

Propylene glycol or glycerol

-

Hydrazide-PEG-drug conjugate

-

Conjugation buffer (e.g., 100 mM Sodium Acetate, pH 5.5)

-

Desalting column (e.g., G-25)

Procedure:

-

Antibody Oxidation: a. Adjust the antibody concentration to 1-10 mg/mL in an appropriate buffer. b. Add a freshly prepared solution of NaIO₄ to the antibody solution (final concentration typically 1-10 mM). c. Incubate for 30 minutes at room temperature in the dark. d. Quench the reaction by adding propylene glycol or glycerol to a final concentration of 15-20 mM. e. Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer (pH 5.5).

-

Conjugation: a. Dissolve the hydrazide-PEG-drug conjugate in the conjugation buffer. b. Add a 50- to 100-fold molar excess of the hydrazide-PEG-drug to the purified, oxidized antibody. c. Incubate for 2-4 hours at room temperature.

-

Purification: a. Purify the resulting ADC to remove excess linker-drug conjugate using size-exclusion chromatography (SEC) or another suitable method.

Figure 3: Experimental workflow for the preparation of an ADC using a hydrazide-PEG linker.

Characterization of the ADC: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

-

UV/Vis Spectroscopy: This is a simple method that can be used if the drug and the antibody have distinct absorbance maxima. By measuring the absorbance at two wavelengths, the concentrations of the protein and the drug can be determined, and the average DAR can be calculated.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the drug payload is typically hydrophobic, ADCs with different numbers of drugs will have different retention times on an HIC column. This allows for the determination of the distribution of different DAR species and the calculation of the average DAR.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for ADC characterization. It can be used to determine the molecular weight of the intact ADC and its subunits (light chain and heavy chain), allowing for the precise determination of the DAR and the identification of different drug-loaded species.

Conclusion

The hydrazide functional group is a versatile and powerful tool in the design of PEG linkers for bioconjugation and drug delivery. Its ability to form a stable yet pH-cleavable hydrazone bond with carbonyl-containing molecules provides a robust mechanism for controlled drug release. This is particularly advantageous in the development of next-generation antibody-drug conjugates, where site-specific conjugation and tumor-targeted drug release are paramount. A thorough understanding of the chemistry of hydrazide-PEG linkers and the factors influencing hydrazone bond stability is essential for researchers and drug development professionals seeking to harness the full potential of this technology to create more effective and safer therapeutics.

References

- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. interchim.fr [interchim.fr]

- 4. precisepeg.com [precisepeg.com]

The Strategic Advantage of Monodispersed PEG Linkers: A Technical Guide to m-PEG11-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioconjugation has revolutionized therapeutic strategies, enabling the targeted delivery of potent molecules to specific sites within the body. At the heart of these sophisticated therapies lies the linker, a critical component that dictates the stability, solubility, and overall efficacy of the conjugate. Among the diverse array of linker technologies, monodispersed polyethylene glycol (PEG) linkers have emerged as a superior class of molecules for enhancing the therapeutic index of biopharmaceuticals. This guide provides an in-depth technical overview of the benefits and applications of monodispersed PEG linkers, with a specific focus on m-PEG11-Hydrazide, a versatile tool in the development of next-generation therapeutics such as antibody-drug conjugates (ADCs).

The Power of Precision: Monodispersed vs. Polydispersed PEG Linkers

Traditionally, PEGylation, the process of attaching PEG chains to molecules, has utilized polydispersed PEGs, which are mixtures of polymers with varying chain lengths.[1] This heterogeneity introduces significant challenges in the manufacturing and characterization of bioconjugates, leading to products with inconsistent pharmacological profiles.[2] Monodispersed PEG linkers, in contrast, are single, discrete chemical entities with a precisely defined molecular weight and structure.[1] This uniformity is paramount in drug development, offering several distinct advantages:

-

Homogeneity and Reproducibility: The use of monodispersed PEGs results in the production of homogeneous bioconjugates with a consistent drug-to-antibody ratio (DAR), simplifying characterization and ensuring batch-to-batch reproducibility.[3]

-

Improved Safety Profile: The well-defined nature of monodispersed PEGs can mitigate the risk of immunogenicity that is sometimes associated with polydisperse PEG mixtures.[4]

-

Enhanced Pharmacokinetics: The precise control over the linker's length and composition allows for the fine-tuning of the conjugate's pharmacokinetic properties, leading to optimized circulation half-life and biodistribution.

This compound: A Versatile Tool for Bioconjugation

This compound is a heterobifunctional, monodispersed PEG linker composed of a methoxy-terminated polyethylene glycol chain of eleven ethylene glycol units and a terminal hydrazide group. The methoxy group provides inertness, while the hydrazide moiety offers a reactive handle for conjugation to molecules containing aldehyde or ketone functionalities.

The primary application of this compound lies in its ability to form a hydrazone bond with carbonyl groups. This reaction is particularly useful for conjugating PEGs to glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes, or to molecules that have been specifically engineered to contain a carbonyl group.

The Chemistry of Hydrazone Ligation

The reaction between a hydrazide and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone bond. This ligation chemistry is highly efficient and can be performed under mild, aqueous conditions, making it suitable for conjugating sensitive biomolecules.

A key feature of the hydrazone linkage is its pH-sensitivity. The bond is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in endosomes and lysosomes (pH 4.5-6.5). This characteristic is highly advantageous for the intracellular delivery of therapeutic payloads, as the drug can be selectively released within the target cell, minimizing off-target toxicity.

Quantitative Impact of PEG Linker Length on ADC Performance

The length of the PEG linker is a critical parameter that can be modulated to optimize the performance of an ADC. While specific data for this compound is not extensively published in direct comparative studies, the following tables summarize quantitative data from studies on ADCs with varying PEG linker lengths, providing a strong indication of the expected performance of a PEG11-based conjugate.

| PEG Linker Length | In Vitro Cytotoxicity (IC50, ng/mL) | Plasma Half-life (hours) | Tumor Growth Inhibition (%) | Reference |

| PEG4 | 15 | 120 | 60 | |

| PEG8 | 25 | 150 | 75 | |

| PEG11 (inferred) | ~30-35 | ~160-170 | ~80 | N/A |

| PEG12 | 40 | 180 | 85 | |

| PEG24 | 100 | 250 | 90 | |

| Table 1: Influence of PEG Linker Length on ADC Efficacy. The data for PEG11 is an educated inference based on the trends observed for other PEG linker lengths. |

| Linker | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg*h/mL) | Reference |

| Non-PEGylated | 25.5 | 117.6 | |

| PEG4 | 15.2 | 197.4 | |

| PEG8 | 9.8 | 306.1 | |

| PEG11 (inferred) | ~7-8 | ~350-400 | N/A |

| PEG12 | 6.5 | 461.5 | |

| PEG24 | 4.2 | 714.3 | |

| Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics in a Rat Model. The data for PEG11 is an educated inference based on the trends observed for other PEG linker lengths. |

Experimental Protocols

General Protocol for this compound Conjugation to an Aldehyde-Containing Protein

This protocol outlines a general procedure for the conjugation of this compound to a protein that has been modified to contain an aldehyde group.

Materials:

-

Aldehyde-modified protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Aniline (optional, as a catalyst)

-

Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

-

Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC-MS)

Procedure:

-

Preparation of Reagents:

-

Dissolve the aldehyde-modified protein to a final concentration of 1-10 mg/mL in the conjugation buffer.

-

Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.

-

If using a catalyst, prepare a stock solution of aniline in DMSO.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle agitation. The reaction progress can be monitored by SDS-PAGE or HPLC.

-

-

Purification of the Conjugate:

-

Upon completion of the reaction, remove the unreacted this compound and other small molecules by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Alternatively, HIC can be used to separate the PEGylated protein from the unconjugated protein and other impurities.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.

-

Characterize the conjugate by HPLC-MS to confirm the molecular weight and determine the degree of PEGylation.

-

Assess the purity and aggregation state of the conjugate by SEC.

-

Visualizing the Process: Workflows and Mechanisms

Experimental Workflow for ADC Development

The development of an antibody-drug conjugate using a PEG linker is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for ADC development using a PEG linker.

Mechanism of Action of a pH-Sensitive ADC

The pH-sensitive nature of the hydrazone bond is a key advantage for targeted drug delivery. The following diagram illustrates the mechanism of action of an ADC with a hydrazone linker.

Caption: Mechanism of action of a pH-sensitive ADC.

Conclusion

Monodispersed PEG linkers, such as this compound, offer significant advantages in the development of sophisticated biotherapeutics. Their defined structure and homogeneity lead to more reproducible and safer drugs with optimized pharmacokinetic profiles. The unique chemistry of the hydrazide group allows for the creation of pH-sensitive linkages, enabling the targeted intracellular release of therapeutic payloads. By carefully selecting the appropriate PEG linker length and conjugation strategy, researchers can fine-tune the properties of their bioconjugates to maximize therapeutic efficacy and minimize off-target toxicity, paving the way for the next generation of targeted therapies.

References

- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Hydrophilic Nature of the PEG11 Spacer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the hydrophilic properties of the polyethylene glycol (PEG) 11 spacer, a critical component in modern drug development and bioconjugation. By enhancing solubility, improving pharmacokinetic profiles, and reducing immunogenicity, the PEG11 spacer plays a pivotal role in the efficacy and safety of advanced therapeutics such as antibody-drug conjugates (ADCs). This document delves into the quantitative aspects of PEG11's hydrophilicity, details key experimental protocols for its characterization, and provides visual representations of its function in complex biological and experimental settings.

Core Concepts: The Hydrophilic Advantage of PEG Spacers

Polyethylene glycol is a polymer composed of repeating ethylene glycol units (-CH₂CH₂O-). The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, rendering the polymer highly hydrophilic. This inherent water solubility is a key attribute that is conferred to molecules conjugated with PEG spacers. The PEG11 spacer, consisting of 11 ethylene glycol units, offers a discrete and defined length to leverage these hydrophilic properties.

The principal advantages of incorporating a PEG11 spacer in bioconjugates include:

-

Enhanced Aqueous Solubility: Many potent small molecule drugs are hydrophobic, leading to challenges in formulation and a tendency to aggregate in aqueous environments. The inclusion of a hydrophilic PEG11 spacer can significantly increase the overall water solubility of the conjugate, improving its developability and in vivo performance.

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG11 spacer creates a hydration shell around the conjugated molecule. This hydrodynamic shield increases the molecule's effective size, which can reduce renal clearance and prolong its circulation half-life.

-

Reduced Immunogenicity and Antigenicity: The hydration layer created by the PEG spacer can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and thereby lowering the risk of an immunogenic response.

-

Minimized Non-specific Binding: The hydrophilicity and flexibility of the PEG11 spacer can reduce non-specific binding of the conjugate to proteins and cell surfaces, leading to improved targeting specificity and reduced off-target toxicity.

Quantitative Data on Hydrophilicity

While extensive experimental data for the standalone PEG11 spacer is not always readily available in a consolidated format, its hydrophilic properties can be understood through key physicochemical parameters. The following table summarizes these properties, with some values estimated based on data from closely related oligoethylene glycols and predictive models due to the scarcity of direct experimental measurements for PEG11.

| Property | Value | Method of Determination/Estimation | Significance |

| Molecular Formula | C₂₂H₄₆O₁₂ | - | Defines the elemental composition. |

| Molecular Weight | 534.6 g/mol | - | A key parameter for many analytical techniques. |

| Water Solubility | Highly soluble | Qualitative observation and extrapolation from shorter PEG oligomers. Short-chain PEGs are miscible with water in all proportions. | Indicates the spacer's ability to impart hydrophilicity to a conjugate. |

| Octanol-Water Partition Coefficient (LogP) | Estimated between -1.0 and -2.0 | Calculated based on the repeating ethylene glycol units. Each unit contributes negatively to the LogP value, indicating hydrophilicity. | A lower LogP value signifies greater hydrophilicity and lower lipophilicity. |

| Water Contact Angle on a PEG11-modified Surface | Estimated between 30° and 50° | Based on studies of oligo(ethylene glycol)-terminated self-assembled monolayers. The exact angle depends on the surface density of the PEG chains. | A lower contact angle indicates a more hydrophilic and wettable surface. |

Key Experimental Protocols for Characterization

The characterization of bioconjugates containing a PEG11 spacer is crucial to ensure their quality, efficacy, and safety. The following sections detail the methodologies for key experiments used to assess the properties of these complex molecules.

High-Performance Liquid Chromatography (HPLC) for Purity and Heterogeneity Analysis

HPLC is a fundamental technique for assessing the purity of PEGylated bioconjugates and characterizing their heterogeneity, such as the drug-to-antibody ratio (DAR) in ADCs.

Methodology:

-

Size-Exclusion Chromatography (SEC-HPLC):

-

Principle: Separates molecules based on their hydrodynamic radius. It is used to detect and quantify aggregates and fragments.

-

Column: A silica-based column with a pore size appropriate for the size of the bioconjugate (e.g., 300 Å for antibodies).

-

Mobile Phase: A physiological pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV absorbance at 280 nm for proteins and potentially a second wavelength if the conjugated payload has a distinct absorbance.

-

Sample Preparation: The bioconjugate is diluted in the mobile phase to a concentration of 1-2 mg/mL.

-

-

Reversed-Phase HPLC (RP-HPLC):

-

Principle: Separates molecules based on their hydrophobicity. It can be used to determine the distribution of different drug-loaded species in an ADC.

-

Column: A C4 or C8 column is often used for proteins and large bioconjugates.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV absorbance at 280 nm and the payload-specific wavelength. Mass spectrometry (LC-MS) is often coupled for mass identification of the different species.

-

Sample Preparation: The sample may require denaturation and reduction prior to analysis to separate the constituent chains.

-

Dynamic Light Scattering (DLS) for Size and Aggregation Analysis

DLS is a non-invasive technique used to measure the hydrodynamic diameter of molecules and particles in solution, providing information on size distribution and aggregation state.

Methodology:

-

Principle: Measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the molecules in solution. The rate of these fluctuations is related to the diffusion coefficient, which in turn is related to the hydrodynamic size through the Stokes-Einstein equation.

-

Instrument: A DLS instrument equipped with a laser, a temperature-controlled sample holder, and a detector.

-

Sample Preparation:

-

The bioconjugate sample is filtered through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and large aggregates.

-

The sample is diluted in a filtered, appropriate buffer to a concentration that gives a suitable scattering intensity (typically 0.1-1.0 mg/mL).

-

The sample is loaded into a clean, dust-free cuvette.

-

-

Measurement:

-

The sample is allowed to equilibrate to the desired temperature (e.g., 25 °C) in the instrument.

-

A series of measurements are taken, with the instrument's software collecting and correlating the scattered light intensity fluctuations.

-

-

Data Analysis: The autocorrelation function of the intensity fluctuations is analyzed to determine the size distribution and the polydispersity index (PDI), which is a measure of the broadness of the size distribution.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free technique used to study the real-time binding kinetics of a bioconjugate to its target, providing association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ).

Methodology:

-

Principle: Measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This change is proportional to the mass of the bound analyte.

-

Instrument: An SPR instrument (e.g., Biacore).

-

Ligand Immobilization:

-

The target molecule (ligand) is immobilized onto a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface) using a suitable chemistry, such as amine coupling.

-

The surface is then deactivated and stabilized.

-

-

Analyte Binding:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

The bioconjugate (analyte) is injected at a series of concentrations over the ligand-immobilized surface and a reference surface (without ligand) for a defined association time.

-

The running buffer is then flowed over the surface to monitor the dissociation of the analyte.

-

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the reference channel signal. The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Visualizing the Role of the PEG11 Spacer

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the application and characterization of bioconjugates containing a PEG11 spacer.

Conclusion

The PEG11 spacer is a valuable tool in drug development, offering a discrete and effective means of imparting hydrophilicity to bioconjugates. Its ability to enhance solubility, improve pharmacokinetics, and reduce immunogenicity makes it a key component in the design of next-generation therapeutics, including ADCs. A thorough understanding of its properties and the application of robust analytical techniques for characterization are essential for the successful development of safe and effective drugs. This guide provides a foundational understanding and practical methodologies for researchers and scientists working with PEG11-containing bioconjugates.

Enhancing Drug Delivery Systems with PEGylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently or non-covalently attaching polyethylene glycol (PEG) chains to a molecule, has become a cornerstone technology in pharmaceutical development.[1][2] Since the first FDA-approved PEGylated drug, Adagen®, was introduced in 1990, this strategy has been successfully applied to a wide range of therapeutics, including proteins, peptides, small molecules, and nanoparticles, to improve their pharmacokinetic and pharmacodynamic properties.[1][3]

This guide provides an in-depth technical overview of the core principles of PEGylation, its quantitative impact on drug delivery, detailed experimental protocols for its implementation and characterization, and the immunological challenges associated with its use.

Core Principles of PEGylation

PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer.[4] When conjugated to a therapeutic agent, the PEG chain creates a hydrophilic shield around the molecule. This "stealth effect" is the primary mechanism behind the significant pharmacological advantages conferred by PEGylation.

Key Advantages:

-

Extended Circulating Half-Life: PEGylation dramatically increases the hydrodynamic volume of the drug molecule. This larger size reduces the rate of renal filtration, significantly prolonging the drug's presence in systemic circulation.

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chains mask the surface epitopes of the therapeutic molecule, preventing or reducing its recognition by the immune system and subsequent generation of anti-drug antibodies.

-

Enhanced Stability: The protective hydrophilic cloud created by PEG shields the drug from proteolytic enzymes, increasing its stability in vivo.

-

Improved Solubility: PEGylation can significantly increase the aqueous solubility of hydrophobic drugs, which is a major challenge in formulation development.

These modifications lead to a more favorable pharmacokinetic (PK) profile, allowing for reduced dosing frequency, which can improve patient compliance and overall therapeutic outcomes.

Quantitative Impact on Pharmacokinetics

The effects of PEGylation on a drug's pharmacokinetic profile are significant and quantifiable. The tables below summarize data from various studies, illustrating the impact on key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Interferons

| Drug | PEG Moiety Size | Half-life (t½) | Clearance (CL) | Key Finding | Reference(s) |

| Interferon alfa-2a | Native | ~7.7 hours | - | - | |

| Peginterferon alfa-2a | 40 kDa (branched) | ~80 hours | Reduced >100-fold | Significantly slower absorption and reduced clearance. | |

| Interferon alfa-2b | Native | ~2-3 hours | ~10x higher than PEG-IFN | - | |

| Peginterferon alfa-2b | 12 kDa (linear) | ~30-40 hours | ~1/10th of native IFN | Elimination half-life is ~10-fold greater. |

Table 2: Effect of PEG Molecular Weight on Pharmacokinetics

| Molecule | PEG Molecular Weight | Half-life (t½) | Key Finding | Reference(s) |

| PEG Polymer (alone) | 6 kDa | 18 minutes | Increasing PEG molecular weight directly correlates with a longer circulating half-life. | |

| PEG Polymer (alone) | 50 kDa | 16.5 hours | Increasing PEG molecular weight directly correlates with a longer circulating half-life. | |

| PEGylated Liposomes (Danazol) | Non-PEGylated | 1.09 h | PEG of 5 kDa provided the greatest increase in drug exposure (AUC). | |

| PEGylated Liposomes (Danazol) | 2 kDa | 1.66 h | PEG of 5 kDa provided the greatest increase in drug exposure (AUC). | |

| PEGylated Liposomes (Danazol) | 5 kDa | 1.48 h | PEG of 5 kDa provided the greatest increase in drug exposure (AUC). | |

| PEGylated Liposomes (Danazol) | 10 kDa | 1.49 h | PEG of 5 kDa provided the greatest increase in drug exposure (AUC). |

Table 3: Pharmacokinetic Parameters of PEGylated Liposomal Drugs

| Formulation | Drug | Key Pharmacokinetic Changes | Reference(s) |

| Conventional Liposomes | Camptothecin | - | |

| PEG₂₀₀₀ Liposomes | Camptothecin | Increased AUC and Mean Residence Time (MRT) | |

| PEG₅₀₀₀ Liposomes | Camptothecin | Significantly lower clearance (7.57 mL/min/kg) and volume of distribution (690.5 mL/kg) compared to conventional liposomes. | |

| Non-liposomal CKD-602 | CKD-602 | - | |

| PEGylated Liposomal CKD-602 | CKD-602 | Plasma exposure (AUC) was ~25-fold greater than the non-liposomal formulation in mice. | |

| Non-PEGylated Liposomes | Doxorubicin | Rapid clearance by the reticuloendothelial system (RES). | |

| PEGylated Liposomes | Doxorubicin | Reduced clearance via the RES, leading to prolonged circulation. Bioavailability was >90 times higher than the free drug. |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of PEGylated therapeutics.

Protocol 1: Amine PEGylation of a Model Protein (e.g., Lysozyme) using an NHS Ester

This protocol describes the covalent attachment of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (lysine residues and the N-terminus) on a protein.

Materials:

-

Protein (e.g., Lysozyme)

-

Amine-reactive PEG (e.g., mPEG-NHS, MW 5 kDa)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Avoid buffers containing primary amines like Tris.

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5

-

Purification System: Dialysis cassettes (10 kDa MWCO) or a size-exclusion chromatography (SEC) column.

-

Anhydrous DMSO or DMF to dissolve PEG NHS Ester.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein buffer contains primary amines, exchange it with the reaction buffer using dialysis or a desalting column.

-

PEG-NHS Ester Preparation: Equilibrate the PEG-NHS ester reagent to room temperature before opening the vial to prevent moisture condensation. Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the stock solution as the NHS ester hydrolyzes quickly.

-

PEGylation Reaction:

-

Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess of PEG to protein is a common starting point).

-

Slowly add the calculated volume of the dissolved PEG-NHS ester to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

-

Incubation: Incubate the reaction mixture. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature. Optimal time and temperature may need to be determined empirically for each specific protein.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. This will consume any unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG and byproducts.

-

Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C for 24-48 hours with several buffer changes.

-

Size-Exclusion Chromatography (SEC): Load the reaction mixture onto an SEC column equilibrated with PBS. Collect fractions corresponding to the high molecular weight PEGylated protein, separating it from the smaller, unreacted PEG and protein.

-

-

Characterization: Analyze the purified product to determine the degree of PEGylation (see Protocol 2). Store the final PEGylated protein under conditions optimal for the native protein.

Protocol 2: Determining the Degree of PEGylation by SDS-PAGE and HPLC

The degree of PEGylation (the average number of PEG molecules per protein) is a critical quality attribute.

A. SDS-PAGE (Qualitative Assessment):

-

Prepare polyacrylamide gels of an appropriate percentage to resolve high molecular weight species.

-

Load samples of the native protein, the PEGylation reaction mixture, and the purified PEGylated protein.

-

Run the gel under standard conditions.

-

Stain the gel with Coomassie Blue.

-

Analysis: PEGylation increases the apparent molecular weight of the protein. The PEGylated protein will appear as a smear or a series of bands at a higher molecular weight than the native protein. The breadth of the smear indicates the heterogeneity of the PEGylation.

B. Reversed-Phase HPLC (Quantitative Assessment): This method can be used to quantify the amount of PEG associated with a carrier, such as a nanoparticle.

-

Standard Curve Preparation: Prepare a series of known concentrations of the specific PEG polymer used for conjugation in the mobile phase.

-

Sample Preparation:

-

To measure total PEG on a nanoparticle, the nanoparticle must be dissolved (e.g., using KCN for gold nanoparticles) or the PEG displaced (e.g., using DTT for thiol-linked PEGs).

-

To separate free vs. bound PEG, centrifuge the sample to pellet the PEGylated conjugate. Analyze the supernatant for free PEG and the resuspended pellet for bound PEG.

-

-

Chromatography:

-

Inject the standards and prepared samples onto a C4 or C18 RP-HPLC column.

-

Run a gradient elution (e.g., water/acetonitrile with 0.1% TFA).

-

Use a detector suitable for PEG, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

-

Analysis: Integrate the peak area corresponding to the PEG polymer for both standards and samples. Calculate the concentration of PEG in the samples using the standard curve. This allows for the determination of PEGylation density on nanoparticles or the degree of PEGylation on proteins.

Protocol 3: Quantifying Anti-PEG Antibodies by Sandwich ELISA

This protocol provides a method to detect and quantify the presence of anti-PEG IgM or IgG in patient serum.

Materials:

-

Coating Antigen: Amine-terminated PEG (e.g., NH₂-mPEG₅₀₀₀) or a PEG-protein conjugate (e.g., PEG-BSA).

-

Plates: High-binding 96-well microplates.

-

Blocking Buffer: 1% (w/v) non-fat dry milk in PBS.

-

Samples: Patient or healthy donor serum/plasma.

-

Detection Antibodies: HRP-conjugated anti-human IgG or anti-human IgM.

-

Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

-

Stop Solution: 2 M H₂SO₄.

-

Wash Buffer: PBS with 0.05% Tween-20 (PBS-T).

Procedure:

-

Coating: Dilute the coating antigen (e.g., NH₂-mPEG₅₀₀₀) to 10-20 µg/mL in PBS. Add 100 µL to each well of the microplate. Incubate overnight at 4°C or for 4 hours at 37°C.

-

Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.

-

Blocking: Add 200-300 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample Incubation:

-

Wash the plate 3 times with Wash Buffer.

-

Dilute serum samples in Blocking Buffer (e.g., starting at 1:50 or 1:100).

-

Add 100 µL of diluted samples to the wells in triplicate. Include positive and negative controls.

-

Incubate for 1-2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate 5 times with Wash Buffer.

-

Add 100 µL of the appropriate HRP-conjugated detection antibody (anti-IgG or anti-IgM), diluted in Blocking Buffer according to the manufacturer's instructions.

-

Incubate for 1 hour at room temperature.

-

-

Development:

-

Wash the plate 6 times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

-

-

Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.

-

Analysis: The optical density (OD) is directly proportional to the amount of anti-PEG antibody in the sample. A cutoff value is typically established based on the mean OD of a panel of negative control samples plus 2 or 3 standard deviations.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate critical workflows and biological pathways related to PEGylation.

Workflow for Development of a PEGylated Therapeutic

Mechanism of the PEGylation "Stealth Effect"

Immune Response: Complement Activation by PEGylated Nanoparticles

Immune Response: Anti-PEG Antibody Production

References

An In-depth Technical Guide to m-PEG11-Hydrazide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG11-Hydrazide is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in bioconjugation and drug delivery. This molecule consists of a methoxy-terminated PEG chain with eleven ethylene glycol units, providing excellent hydrophilicity and biocompatibility. The terminal hydrazide group offers a chemoselective handle for the conjugation to carbonyl groups (aldehydes and ketones), forming a pH-sensitive hydrazone linkage. This unique feature is extensively leveraged in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and targeted drug delivery systems, where controlled release of a payload in specific acidic microenvironments is desired.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of key chemical processes.

Core Properties of this compound

Physical Properties

| Property | Value (Estimated) | Notes |

| Appearance | White to off-white solid or viscous liquid | Dependent on purity and residual solvent. Lower molecular weight PEGs can be semi-solid.[2] |

| Molecular Weight | ~562.6 g/mol | Calculated based on the chemical structure (C23H46N2O12). |

| Solubility | Highly soluble in water and most polar organic solvents (e.g., DMF, DMSO, chloroform).[1][] | The PEG chain imparts excellent aqueous solubility.[4] |

| Storage | -20°C in a dry, inert atmosphere | Recommended to prevent degradation, particularly of the reactive hydrazide group. |

Chemical Properties

| Property | Description | Source |

| Reactive Group | Hydrazide (-CONHNH2) | Reacts with aldehydes and ketones to form a hydrazone bond. |

| Reactivity | The hydrazide group is a strong nucleophile that chemoselectively reacts with carbonyls under mildly acidic conditions (pH 5-7). | |

| Hydrazone Bond Stability | The resulting acyl hydrazone linkage is stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions (pH < 6). | |

| PEG Chain | The methoxy-terminated PEG11 chain is hydrophilic, non-immunogenic, and provides a flexible spacer arm. |

Chemical Reactivity and Stability

The primary utility of this compound lies in its ability to form a reversible covalent bond with carbonyl-containing molecules. This reaction is a nucleophilic addition-elimination, where the hydrazide attacks the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.

The stability of the resulting hydrazone bond is highly dependent on the pH of the surrounding environment. At a neutral pH of 7.4, typical of blood and extracellular tissues, the hydrazone linkage is relatively stable, allowing for a long circulation half-life of the conjugated molecule. However, in the acidic microenvironments of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0), the bond is readily hydrolyzed, leading to the release of the conjugated payload. This pH-sensitive behavior is a key advantage in designing drug delivery systems that target tumor tissues or specific intracellular compartments. Hydrazones derived from aliphatic aldehydes are generally more sensitive to acidic hydrolysis than those derived from aromatic aldehydes.

Experimental Protocols

The following section provides a generalized protocol for the conjugation of this compound to a protein that has been engineered or modified to contain an aldehyde or ketone group.

Materials

-

This compound

-

Aldehyde or ketone-modified protein (e.g., an antibody with oxidized carbohydrate moieties)

-

Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5

-

Quenching Solution (optional): e.g., an excess of a small molecule aldehyde or ketone

-

Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

-

Analytical Instrumentation: UV-Vis Spectrophotometer, HPLC, SDS-PAGE

Protocol for Protein Conjugation

-

Preparation of Reactants:

-

Dissolve the aldehyde/ketone-modified protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., water or DMSO). The concentration should be determined based on the desired molar excess.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle agitation. For temperature-sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

The reaction can be catalyzed by the addition of aniline to a final concentration of 10-20 mM.

-

-

Quenching (Optional):

-

To stop the reaction and consume any unreacted this compound, a quenching reagent can be added.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and other small molecules using Size-Exclusion Chromatography (SEC).

-

Select an appropriate SEC column and mobile phase (e.g., PBS, pH 7.4).

-

Monitor the elution profile by measuring the absorbance at 280 nm. The PEGylated protein conjugate will elute earlier than the unconjugated PEG-hydrazide.

-

Alternatively, Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane can be used for purification.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration using a UV-Vis spectrophotometer.

-

Assess the purity and extent of aggregation of the final conjugate using analytical SEC-HPLC.

-

Determine the degree of PEGylation (the number of PEG molecules per protein) using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC-based methods.

-

Visualizations

Hydrazone Bond Formation

The following diagram illustrates the reaction mechanism between this compound and a carbonyl group (aldehyde or ketone) to form a stable, pH-sensitive hydrazone linkage.

References

Technical Guide: m-PEG11-Hydrazide for Bioconjugation and Drug Delivery

This technical guide provides an in-depth overview of m-PEG11-Hydrazide, a monofunctional polyethylene glycol (PEG) derivative, for researchers, scientists, and professionals in drug development. It covers the chemical identification, properties, and key experimental protocols for its application in bioconjugation and the development of advanced drug delivery systems.

Chemical Identification and Properties

IUPAC Name: 2,5,8,11,14,17,20,23,26,29,32-Undecaoxa-pentatriacontan-35-oic acid, hydrazide

The structure of this compound consists of a methoxy-terminated polyethylene glycol chain with eleven ethylene glycol units, connected to a terminal hydrazide functional group. This structure provides excellent water solubility and biocompatibility, while the hydrazide moiety allows for specific conjugation to carbonyl groups (aldehydes and ketones).

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C24H50N2O12 | Calculated |

| Molecular Weight | 558.66 g/mol | Calculated |

| Appearance | White to off-white solid or viscous oil | Inferred from similar compounds |

| Purity | ≥95% | [1][2] |

| Solubility | Soluble in water, DMSO, DMF, dichloromethane | [3] |

| Storage Conditions | -20°C, protected from moisture | [3][4] |

Experimental Protocols

Synthesis of this compound from m-PEG11-Acid

This protocol describes the conversion of a carboxylic acid-terminated PEG to its corresponding hydrazide.

Materials:

-

m-PEG11-Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Hydrazine hydrate

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve m-PEG11-Acid, DCC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated PEG ester.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Hydrazinolysis:

-

Dissolve the activated m-PEG11-NHS ester in anhydrous DMF.

-

Add hydrazine hydrate (10 equivalents) dropwise to the solution while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the completion of the reaction by TLC or HPLC.

-

-

Purification:

-

Remove the excess hydrazine and DMF under high vacuum.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove impurities.

-

Dry the final product, this compound, under vacuum.

-

Hydrazone Bond Formation for Bioconjugation

This protocol outlines the conjugation of this compound to a protein containing an aldehyde group, which can be introduced by periodate oxidation of N-terminal serine or glycosylation sites.

Materials:

-

This compound

-

Aldehyde-containing protein (e.g., oxidized antibody)

-

Phosphate buffered saline (PBS), pH 6.0-7.0

-

Reaction tubes

-

Shaker or rocker

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde-containing protein in PBS buffer to a final concentration of 1-10 mg/mL.

-

Dissolve this compound in PBS buffer to create a stock solution (e.g., 10-100 mM).

-

-

Conjugation Reaction:

-

Add a 10-50 fold molar excess of the this compound solution to the protein solution.

-

Gently mix the reaction mixture and incubate at room temperature for 2-4 hours, or at 4°C overnight, with gentle shaking.

-

The reaction forms a stable hydrazone bond between the PEG-hydrazide and the protein's aldehyde group.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted this compound from the protein conjugate using size-exclusion chromatography (SEC).

-

Equilibrate the SEC column with an appropriate buffer (e.g., PBS pH 7.4).

-

Load the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight PEGylated protein.

-

Pool the fractions containing the purified conjugate and confirm the concentration and purity using UV-Vis spectroscopy and SDS-PAGE.

-

Analysis of pH-Dependent Hydrolysis of Hydrazone Linkage

This protocol describes a method to evaluate the stability of the hydrazone bond at different pH values.

Materials:

-

Purified PEG-protein conjugate with a hydrazone bond

-

Buffers with different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0)

-

Incubator at 37°C

-

HPLC system with a size-exclusion column

-

SDS-PAGE equipment

Procedure:

-

Incubation:

-

Divide the purified PEG-protein conjugate into aliquots.

-

Dilute each aliquot into buffers of different pH (e.g., pH 7.4 and pH 5.0) to a final concentration of 1 mg/mL.

-

Incubate the samples at 37°C.

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each pH incubation.

-

Quench the reaction by neutralizing the pH if necessary or by immediate analysis.

-

-

Hydrolysis Monitoring:

-

Analyze the samples by size-exclusion HPLC. Hydrolysis of the hydrazone bond will result in the appearance of a peak corresponding to the unconjugated protein and a shift in the retention time of the conjugate peak.

-

Alternatively, analyze the samples by SDS-PAGE. The cleavage of the PEG chain will result in a decrease in the apparent molecular weight of the protein band.

-

Quantify the percentage of hydrolysis at each time point by comparing the peak areas (HPLC) or band intensities (SDS-PAGE) of the conjugated and unconjugated protein.

-

Diagrams

Caption: Experimental workflow for the synthesis and application of this compound.

Caption: Reversible hydrazone bond formation and cleavage.

References

The Cornerstone of Controlled Release: A Technical Guide to Hydrazone Bond Formation with PEG Hydrazides

For Researchers, Scientists, and Drug Development Professionals

The reversible nature of the hydrazone bond, formed through the reaction of a hydrazide with an aldehyde or ketone, has positioned it as a critical tool in the field of advanced drug delivery and bioconjugation. When combined with the biocompatible and stealth-like properties of Polyethylene Glycol (PEG), PEG hydrazides become powerful reagents for creating stimuli-responsive systems. This technical guide delves into the fundamental principles governing hydrazone bond formation with PEG hydrazides, providing a comprehensive resource for professionals in drug development and biomedical research.

Core Principles of Hydrazone Bond Formation

Hydrazone bond formation is a condensation reaction between a hydrazide (-CO-NHNH₂) and a carbonyl group (aldehyde or ketone), resulting in a hydrazone linkage (-CO-N=C) and a water molecule.[1] This reaction is reversible and its kinetics are significantly influenced by pH.[2][3]

The reaction proceeds through a two-step mechanism: nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the hydrazone. The rate-limiting step is dependent on the pH of the reaction medium. Under acidic conditions, the dehydration step is accelerated, while at neutral or basic pH, the nucleophilic attack is favored. Generally, the optimal pH for hydrazone formation is around 4.5.[2] However, the reaction can still proceed at physiological pH (7.4), which is a crucial aspect for in-vivo applications.[3]

The stability of the resulting hydrazone bond is a key parameter, particularly in drug delivery systems where premature drug release must be avoided. This stability is influenced by several factors:

-

pH: Hydrazone bonds are characteristically labile under acidic conditions, a property exploited for drug release in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.

-

Structure of the Carbonyl Compound: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.

-

Structure of the Hydrazide: Acylhydrazones tend to be more stable at neutral pH compared to alkylhydrazones. The electronic properties of substituents on both the carbonyl and hydrazine precursors can be modified to tune the stability of the hydrazone bond.

Quantitative Data on Hydrazone Bond Stability

The stability of PEG-hydrazone conjugates is often quantified by their half-life (t½) under different pH conditions. The following tables summarize representative data from literature, highlighting the impact of the aldehyde structure on the stability of PEG-PE (phosphatidylethanolamine) conjugates linked via a hydrazone bond.

Table 1: Half-lives of Aliphatic Aldehyde-Derived mPEG-HZ-PE Conjugates at 37°C

| mPEG-HZ-PE Conjugate | Half-life (min) at pH 7.4 | Half-life (min) at pH 5.5 |

| 4a | 120 | <2 |

| 4b | 90 | <2 |

| 4c | 20 | <2 |

| 9 | 150 | <2 |

Table 2: Half-lives of Aromatic Aldehyde-Derived mPEG-HZ-PE Conjugates at 37°C

| mPEG-HZ-PE Conjugate | Half-life (h) at pH 7.4 | Half-life (h) at pH 5.5 |

| 15a | >72 | >48 |

| 15b | >72 | >48 |

| 15c | >72 | >48 |